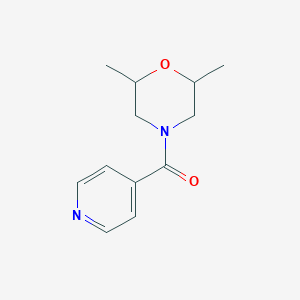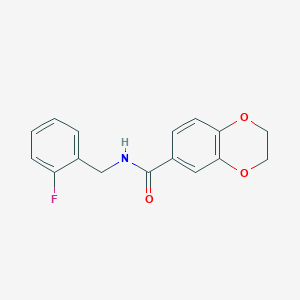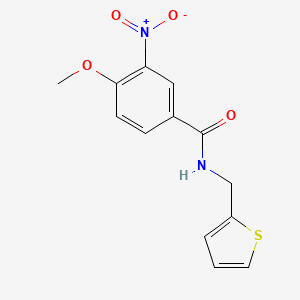
4-isonicotinoyl-2,6-dimethylmorpholine
Descripción general
Descripción
4-isonicotinoyl-2,6-dimethylmorpholine, also known as IMDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IMDM is a heterocyclic compound that contains both a morpholine and a pyridine ring. It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-isonicotinoyl-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-isonicotinoyl-2,6-dimethylmorpholine acts by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
4-isonicotinoyl-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-isonicotinoyl-2,6-dimethylmorpholine can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isonicotinoyl-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to be stable under a wide range of conditions. However, one limitation of 4-isonicotinoyl-2,6-dimethylmorpholine is that it can be difficult to dissolve in certain solvents, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-isonicotinoyl-2,6-dimethylmorpholine. One area of interest is in the development of 4-isonicotinoyl-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-isonicotinoyl-2,6-dimethylmorpholine and to identify potential targets for drug development. Finally, there is a need for more studies to evaluate the safety and toxicity of 4-isonicotinoyl-2,6-dimethylmorpholine in vivo.
Aplicaciones Científicas De Investigación
4-isonicotinoyl-2,6-dimethylmorpholine has been used in various scientific research applications due to its unique chemical structure. One of the most common applications is in the field of medicinal chemistry, where 4-isonicotinoyl-2,6-dimethylmorpholine has been studied for its potential as a drug lead compound. 4-isonicotinoyl-2,6-dimethylmorpholine has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activity in preclinical studies.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUOLDNTODLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isonicotinoyl-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)
![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)

![2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)



![methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B4180848.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180856.png)
![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180870.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180896.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)